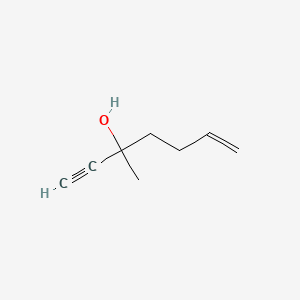

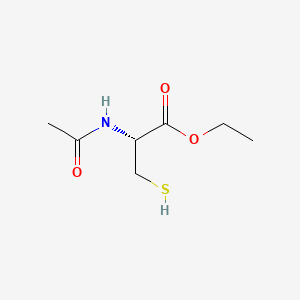

L-Cysteine, N-acetyl-, ethyl ester

概要

説明

N-acetyl-L-Cysteine ethyl ester is an esterified form of N-acetyl-L-cysteine (NAC). It has enhanced cell permeability in isolated perfused rat liver compared to NAC . N-acetyl-L-Cysteine ethyl ester (1 mM) prevents tert-butyl hydroperoxide-induced formation of methemoglobin in isolated human red blood cells .

Chemical Reactions Analysis

N-acetyl-L-cysteine ethyl ester is involved in the reduction of Cu (II)-ligand complexes to chromophoric Cu (I)-ligand complexes .

科学的研究の応用

Antioxidant Properties

N-Acetyl-L-cysteine ethyl ester (NACET) is a potent antioxidant . It has been shown to increase the viability of retinal pigment epithelial cells under oxidative stress more efficiently than N-acetyl-L-cysteine (NAC) by reacting directly and more rapidly with oxidizing agents .

Glutathione Production

NACET can increase the intracellular reduced glutathione (GSH) pool available to act as a natural antioxidant defense . It has been demonstrated that NACET can increase GSH levels in rats’ eyes after oral administration .

Hydrogen Sulfide Production

NACET increases circulating hydrogen sulfide (H2S) and can be used as an H2S producer . This is significant because H2S is known to have various beneficial physiological effects.

Mucolytic Agent

NACET has the potential to substitute NAC as a mucolytic agent . Mucolytic agents are used to break down mucus, helping to alleviate congestion in the airways.

Protection Against Oxidative Damage

NACET has been shown to protect against tert-butyl hydroperoxide-induced formation of methemoglobin in isolated human red blood cells .

Enhanced Cell Permeability

NACET exhibits enhanced cell permeability compared to NAC . This means it can enter cells more easily, which is beneficial for delivering therapeutic agents to specific cells or tissues.

作用機序

N-acetyl-L-cysteine ethyl ester (NACET) possesses more favorable pharmacokinetic properties than NAC itself, both in terms of cellular permeability and bioavailability in vivo, where it is able to cross the blood-brain barrier, and as a glutathione (GSH) enhancer in human primary endothelial cells . It is also known that NACET, but not NAC, pretreatment predisposes RPE cells to oxidative stress resistance and increases the intracellular reduced glutathione (GSH) pool available to act as natural antioxidant defense .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes or clothing. Avoid release to the environment .

将来の方向性

N-acetyl-L-cysteine ethyl ester (NACET) possesses more favorable pharmacokinetic properties than NAC itself, both in terms of cellular permeability and bioavailability in vivo, where it is able to cross the blood-brain barrier, and as a glutathione (GSH) enhancer in human primary endothelial cells . Even if experiments in AMD animal models are still needed, our data suggest that NACET may play an important role in preventing and treating retinal diseases associated with oxidative stress, and may represent a valid and more efficient alternative to NAC in therapeutic protocols in which NAC has already shown promising results .

特性

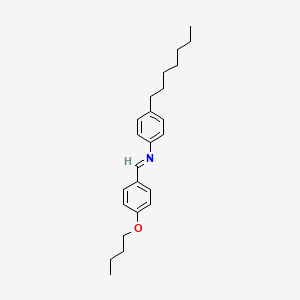

IUPAC Name |

ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRAGNKRYVTCX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208249 | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-ethyl 2-acetamido-3-mercaptopropanoate | |

CAS RN |

59587-09-6 | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。